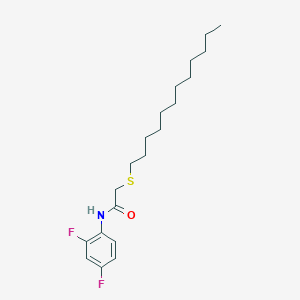

N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide" is a member of the acetamide family, characterized by the presence of a sulfanyl group attached to a dodecyl chain and a difluorophenyl group. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds, which can help infer some of the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate amine with an acyl chloride derivative. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were synthesized from various aminonitrophenols and an acyl chloride derivative . Similarly, the synthesis of 2-Chloro-N-(2,4-dinitrophenyl) acetamide involved the use of NMR spectroscopy, mass spectrometry, and X-ray crystallography for characterization . These methods could potentially be applied to synthesize and characterize "N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide."

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using X-ray crystallography. For instance, the molecular structure of certain compounds was determined by X-ray crystallography, revealing intramolecular hydrogen bonding . These techniques could be used to analyze the molecular structure of "N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide," potentially revealing similar intramolecular interactions.

Chemical Reactions Analysis

The chemical reactions involving acetamide derivatives can include the formation of intra- and intermolecular hydrogen bonds, as evidenced by variable temperature NMR experiments . The presence of a sulfanyl group could also lead to specific reactivity patterns, such as the formation of disulfides under oxidizing conditions. The reactivity of the compound could be inferred from studies on similar molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the compound's solubility and melting point . The optical properties, such as solvatochromic effects, can be investigated using UV-vis spectrophotometry, as demonstrated for 2-Chloro-N-(2,4-dinitrophenyl) acetamide . The dipole moment method and quantum chemical calculations can provide insights into the conformations and polarity of related compounds . These methods could be applied to determine the physical and chemical properties of "N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide."

Wissenschaftliche Forschungsanwendungen

X-Ray Powder Diffraction in Pesticide Derivatives

N-aryl-2,4-dichlorophenoxyacetamide derivatives, including those structurally similar to N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide, have been studied using X-ray powder diffraction, indicating potential applications in pesticides (Olszewska, Pikus, & Tarasiuk, 2008).

Crystallography for Molecular Structure Analysis

Studies on similar compounds like 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide have utilized crystallography to analyze molecular structures, showing the potential application of such techniques in understanding the spatial arrangement and bonding in N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide (Praveen et al., 2013).

Spectroscopic Characterization for Antiviral Molecules

Spectroscopic techniques, including Raman and Fourier-transform infrared spectroscopy, have been employed to characterize molecules structurally similar to N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide, suggesting their application in identifying antiviral properties (Mary, Pradhan, & James, 2022).

Synthesis of Urease Inhibitors

Research on disulfides containing N-arylacetamide, which are chemically related to N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide, has shown promise in developing novel urease inhibitors, highlighting potential pharmaceutical applications (Liu et al., 2021).

Antimicrobial Studies of N-Substituted Sulfanilamide Derivatives

Studies on sulfanilamide derivatives similar to N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide have been conducted for antimicrobial applications, revealing insights into their potential use in addressing bacterial and fungal infections (Lahtinen et al., 2014).

Conformational Studies Using Quantum Chemical Calculations

Quantum chemical calculations on N-substituted acetamides can offer valuable information on their conformation and electronic properties, as seen in studies involving compounds structurally similar to N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide (Choudhary et al., 2014).

Eigenschaften

IUPAC Name |

N-(2,4-difluorophenyl)-2-dodecylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31F2NOS/c1-2-3-4-5-6-7-8-9-10-11-14-25-16-20(24)23-19-13-12-17(21)15-18(19)22/h12-13,15H,2-11,14,16H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNWLHILKHVPBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSCC(=O)NC1=C(C=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2493180.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-{[3-(3-isopropoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2493184.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2493186.png)

![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2493194.png)

![3-Fluoro-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2493195.png)

![3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2493201.png)